molecular formula C24H29BO2 B13723519 Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester

Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester

Katalognummer: B13723519
Molekulargewicht: 360.3 g/mol
InChI-Schlüssel: GKGCNQSEFNSYRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester is a spirocyclic compound that features a unique structural motif where a cyclohexane ring is fused to a fluorene ring system through a spiro carbon. The boronic acid pinacol ester functionality adds further versatility to this compound, making it a valuable intermediate in organic synthesis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Spiro[cyclohexane-1,9’-fluorene]-4’-boronic Acid Pinacol Ester largely depends on its application. In chemical reactions, the boronic acid pinacol ester group acts as a versatile functional group that can undergo various transformations. In biological systems, the spirocyclic structure may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved would depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C24H29BO2

Molekulargewicht

360.3 g/mol

IUPAC-Name

4,4,5,5-tetramethyl-2-spiro[cyclohexane-1,9'-fluorene]-4'-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C24H29BO2/c1-22(2)23(3,4)27-25(26-22)20-14-10-13-19-21(20)17-11-6-7-12-18(17)24(19)15-8-5-9-16-24/h6-7,10-14H,5,8-9,15-16H2,1-4H3

InChI-Schlüssel

GKGCNQSEFNSYRZ-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)CCCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.